molecular formula C24H21ClN2O6S B11565535 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11565535
M. Wt: 501.0 g/mol
InChI Key: QECIONRATSHGAD-UHFFFAOYSA-N
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Description

3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. One common approach is to start with the appropriate benzoic acid derivative, which undergoes chlorination to introduce the chloro group. This is followed by sulfonylation with morpholine to form the sulfonyl-morpholine moiety. The final step involves the coupling of the phenylcarbonylamino group to the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and morpholine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(methylsulfonyl)benzoate
  • 3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(ethylsulfonyl)benzoate

Uniqueness

3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C24H21ClN2O6S

Molecular Weight

501.0 g/mol

IUPAC Name

(3-benzamidophenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C24H21ClN2O6S/c25-22-10-9-20(34(30,31)27-11-13-32-14-12-27)16-21(22)24(29)33-19-8-4-7-18(15-19)26-23(28)17-5-2-1-3-6-17/h1-10,15-16H,11-14H2,(H,26,28)

InChI Key

QECIONRATSHGAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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